molecular formula C20H18N6S B12003845 4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12003845
M. Wt: 374.5 g/mol
InChI Key: OVKQCESWTWXCJU-FYJGNVAPSA-N
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Description

4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under reflux conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol and a catalytic amount of acid .

Industrial Production Methods

This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features, such as the presence of both pyrazole and triazole rings, which contribute to its diverse biological activities. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H18N6S

Molecular Weight

374.5 g/mol

IUPAC Name

4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H18N6S/c1-14-18(15(2)25(24-14)17-11-7-4-8-12-17)13-21-26-19(22-23-20(26)27)16-9-5-3-6-10-16/h3-13H,1-2H3,(H,23,27)/b21-13+

InChI Key

OVKQCESWTWXCJU-FYJGNVAPSA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3C(=NNC3=S)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3C(=NNC3=S)C4=CC=CC=C4

Origin of Product

United States

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